Lipophilicity Advantage
The calculated LogP (octanol-water partition coefficient) of 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole is 2.91 . This value indicates significantly higher lipophilicity compared to its non-iodinated analog, 3-(2-methylbenzyl)-1H-pyrazole, and the parent 4-iodo-1H-pyrazole core, which has a reported LogP of 1.01 . The increased lipophilicity can influence membrane permeability and non-specific binding in biological assays.
~1.9 unit increase
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | 2.91 |
| Comparator Or Baseline | 3-(2-methylbenzyl)-1H-pyrazole (non-iodinated analog, LogP not directly available but expected lower) and 4-iodo-1H-pyrazole (LogP = 1.01) |
| Quantified Difference | LogP increase of ~1.9 units over 4-iodo-1H-pyrazole; expected significant increase over non-iodinated analog. |
| Conditions | Computational prediction using standard algorithms (ALogP or similar). |
Why This Matters
In drug discovery, LogP is a critical parameter for predicting absorption, distribution, and target engagement; a ~2-unit increase can translate to substantial differences in membrane permeability and pharmacokinetic behavior.
